molecular formula C11H9N3O4 B14045151 (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

Cat. No.: B14045151
M. Wt: 247.21 g/mol
InChI Key: ZIRLWIWYZCQZJW-WEVVVXLNSA-N
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Description

(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is a complex organic compound characterized by the presence of an azidomethyl group attached to a phenyl ring, along with a hydroxy and oxo functional group on a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Azidomethyl Group:

    Formation of the Butenoic Acid Backbone: The butenoic acid backbone can be synthesized through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base to form the desired product.

    Coupling of the Two Fragments: The final step involves coupling the azidomethyl phenyl fragment with the butenoic acid backbone under suitable reaction conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd-C) catalyst

    Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)

Major Products Formed

    Oxidation: Formation of a carbonyl compound from the hydroxy group

    Reduction: Formation of an amine from the azide group

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-[3-(aminomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid: Similar structure but with an amine group instead of an azide group.

    (E)-4-[3-(methyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid: Similar structure but with a methyl group instead of an azidomethyl group.

Uniqueness

(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. The combination of hydroxy, oxo, and azidomethyl groups in a single molecule provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5+

InChI Key

ZIRLWIWYZCQZJW-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)/C(=C\C(=O)C(=O)O)/O)CN=[N+]=[N-]

Canonical SMILES

C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-]

Origin of Product

United States

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